ACAT1 Inhibitory Potency: N-(2-acetylphenyl)octanamide Exhibits Comparable IC50 to the Clinical ACAT Inhibitor Pactimibe in HepG2 Cellular Assays
N-(2-acetylphenyl)octanamide inhibits human ACAT1 with an IC50 of 2,500 nM (2.5 µM) in HepG2 cells, as assessed by inhibition of triglyceride synthesis following 1-hour incubation and subsequent 13C-oleic acid addition [1]. In comparison, the well-characterized ACAT1/2 inhibitor pactimibe (CS-505 free base) exhibits an ACAT1 IC50 of 2,000 nM (2.0 µM) in hepatic cell assays . The observed difference of 500 nM (0.5 µM) positions N-(2-acetylphenyl)octanamide as a structurally distinct tool compound with ACAT1 inhibitory activity within the same order of magnitude as a clinical-stage comparator, supporting its utility in metabolic enzyme screening campaigns.
| Evidence Dimension | Inhibition of human ACAT1 in HepG2 cells (triglyceride synthesis assay) |
|---|---|
| Target Compound Data | IC50 = 2,500 nM (2.5 µM) |
| Comparator Or Baseline | Pactimibe (CS-505 free base): IC50 = 2,000 nM (2.0 µM) in hepatic cells |
| Quantified Difference | ΔIC50 = +500 nM (target compound is 1.25-fold less potent) |
| Conditions | HepG2 cell-based assay; 1-hour compound pre-incubation followed by 13C-oleic acid addition; triglyceride synthesis readout |
Why This Matters
The comparable micromolar potency to a known clinical ACAT inhibitor validates N-(2-acetylphenyl)octanamide as a credible chemical probe for ACAT1-mediated lipid metabolism studies, enabling direct benchmarking against a pharmacologically relevant standard.
- [1] BindingDB. (2023). BDBM50599923 (CHEMBL5204128): Inhibition of human ACAT1 in HepG2 cells. View Source
